3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
Overview
Description
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound with a pyran ring structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of a hydroxyl group, a keto group, and a carboxylic acid group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid can be synthesized through several methods. One common approach involves the one-pot synthesis starting from mucic acid. In this method, mucic acid is converted to sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate, which is then transformed into the acid form and subsequently into ethyl ester derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the conversion and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound in solid form. The use of advanced equipment and automation can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-2H-pyran-6-carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of 3,6-dihydroxy-2H-pyran-2-one.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and hydroxylated compounds. These products can be further utilized in different applications, depending on their chemical properties and reactivity.
Scientific Research Applications
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl, keto, and carboxylic acid groups play a crucial role in its reactivity and ability to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can affect various biochemical processes and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid can be compared with other similar compounds, such as:
2-oxo-6-pentyl-2H-pyran-3-carboxylic acid: This compound has a similar pyran ring structure but with different substituents, leading to variations in its chemical properties and applications.
2H-pyran-5-carboxylic acid, 2-oxo-: Another related compound with a pyran ring, but with different functional groups, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
5-hydroxy-6-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-2-4(5(8)9)11-6(3)10/h1-2,7H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVENQEOYXRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716454 | |
Record name | 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93905-59-0 | |
Record name | 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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